molecular formula C14H16O3 B016944 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one CAS No. 2419-68-3

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one

Cat. No.: B016944
CAS No.: 2419-68-3
M. Wt: 232.27 g/mol
InChI Key: LXFNQCGNCFRKRR-FNORWQNLSA-N
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Description

Chemical Identity: 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (CAS 2419-68-3) is an α,β-unsaturated ketone with the molecular formula C₁₄H₁₆O₃ and a molecular weight of 232.27 g/mol . It features a 3,4-methylenedioxyphenyl group (a benzodioxole moiety) attached to a pentenone backbone with dimethyl substituents at the 4-position.

Properties

IUPAC Name

(E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8H,9H2,1-3H3/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFNQCGNCFRKRR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C=CC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C=C/C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144850-45-3, 2419-68-3
Record name (1E)-1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144850-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Penten-3-one, 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1,3-benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one
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Preparation Methods

Reaction Stoichiometry and Conditions

  • Starting Materials :

    • 3,4-Methylenedioxybenzaldehyde (piperonal): Provides the aromatic backbone.

    • 4,4-Dimethylpentan-3-one : Supplies the dimethyl-substituted ketone moiety.

  • Catalyst : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol or methanol.

  • Temperature : Reflux at 80–100°C for 6–12 hours.

  • Molar Ratio : 1:1 aldehyde-to-ketone ratio, though slight excesses of ketone (1.2:1) improve yields.

Table 1: Optimization Parameters for Claisen-Schmidt Condensation

ParameterOptimal ValueImpact on Yield
SolventEthanol85–90%
Catalyst (NaOH)10% w/vMaximizes enone formation
Reaction Time8 hoursBalances completion vs. side reactions
WorkupAcid quenching (pH 5–6)Prevents ketone hydrolysis

Mechanistic Insights

The base deprotonates the ketone, generating an enolate that attacks the aldehyde’s carbonyl carbon. Subsequent β-hydroxy ketone formation and dehydration yield the α,β-unsaturated product. Steric hindrance from the 4,4-dimethyl group slows enolate formation but enhances product stability.

Alternative Synthetic Pathways

Wittig Olefination

  • Reagents :

    • 3,4-Methylenedioxybenzaldehyde

    • 4,4-Dimethyl-3-oxopentyltriphenylphosphonium ylide

  • Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature.

  • Yield : 70–75%, lower than Claisen-Schmidt due to ylide sensitivity.

Heck Coupling (Exploratory)

  • Substrates :

    • 3,4-Methylenedioxyphenyl iodide

    • 4,4-Dimethylpent-1-en-3-one

  • Catalyst : Palladium(II) acetate with tri-o-tolylphosphine.

  • Limitation : Limited applicability due to aryl iodide availability and side reactions.

Industrial-Scale Production

Continuous Flow Reactor Systems

  • Advantages : Enhanced heat transfer and reaction control.

  • Parameters :

    • Residence time: 30–60 minutes.

    • Temperature: 100–120°C.

    • Catalyst: Heterogeneous solid bases (e.g., MgO-SiO₂) for recyclability.

Table 2: Batch vs. Flow Synthesis Comparison

MetricBatch ProcessFlow Process
Yield85%88–90%
Reaction Time8 hours45 minutes
Catalyst Reuse3 cycles10+ cycles
Energy ConsumptionHighReduced by 40%

Purification and Characterization

Recrystallization

  • Solvent System : Dichloromethane/hexane (1:3 v/v).

  • Purity : >98% after two recrystallizations.

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) eluent.

  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~12.5 minutes.

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 6.75 (d, J = 1.5 Hz, 1H, ArH), 6.68 (dd, J = 8.0, 1.5 Hz, 1H, ArH), 6.50 (d, J = 16.0 Hz, 1H, CH=), 6.25 (dt, J = 16.0, 6.5 Hz, 1H, CH=), 2.95 (s, 2H, COCH₂), 1.20 (s, 6H, (CH₃)₂).

  • IR (KBr) : 1675 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).

Challenges and Mitigation Strategies

Side Reactions

  • Dimerization : Minimized via dilute reaction conditions (0.5 M).

  • Oxidation : Nitrogen atmosphere prevents enone degradation.

Scalability Issues

  • Solvent Recovery : Ethanol distillation and reuse reduce costs.

  • Waste Management : Base-neutralization residues treated via bioremediation.

Emerging Methodologies

Biocatalytic Approaches

  • Enzyme : Modified aldolases for stereoselective synthesis (experimental stage).

  • Yield : <50%, pending enzyme engineering.

Photoredox Catalysis

  • Catalyst : Ru(bpy)₃²⁺ under blue LED light.

  • Advantage : Ambient temperature, but yields lag behind thermal methods.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the pentenone moiety to alcohols or alkanes.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthesis of Pharmaceuticals

One of the primary applications of 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one is its use as an intermediate in the synthesis of Stiripentol , an anticonvulsant medication used in the treatment of epilepsy. The compound undergoes metabolic conversion to form Stiripentol Glucuronide, which is crucial for enhancing the efficacy of other antiepileptic drugs by inhibiting their metabolism .

Medicinal Chemistry Research

Research has indicated that derivatives of this compound exhibit potential activity against various neurological disorders. The methylenedioxyphenyl group is known to enhance biological activity by improving the binding affinity to specific receptors in the brain . This makes it a compound of interest for developing new treatments for epilepsy and possibly other neurological conditions.

Antioxidant Activity

Studies have shown that compounds similar to this compound possess antioxidant properties. This suggests potential applications in protecting cells from oxidative stress and related diseases .

Role in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structural features, allowing chemists to create a variety of derivatives with tailored properties for specific applications .

Case Study 1: Stiripentol and Epilepsy Treatment

In clinical settings, Stiripentol has been used effectively as part of a combination therapy for patients with Dravet syndrome, a severe form of epilepsy. The incorporation of this compound into the synthesis pathway has led to improved therapeutic outcomes by enhancing the pharmacokinetics of co-administered drugs .

Case Study 2: Antioxidant Properties

Research published in journals focusing on medicinal chemistry highlighted the antioxidant activities of similar compounds derived from methylenedioxyphenyl structures. These studies suggested that such compounds could mitigate oxidative stress in neurodegenerative diseases, indicating a promising avenue for future research and drug development .

Mechanism of Action

The mechanism by which 1-(1,3-Benzodioxol-5-yl)-4,4-dimethyl-1-penten-3-one exerts its effects involves interactions with various molecular targets and pathways:

Comparison with Similar Compounds

Physical Properties :

  • Melting Point : 91–93°C
  • Solubility: Soluble in dichloromethane, ethyl acetate, and methanol .
  • Predicted Boiling Point : 358.8±11.0°C .

The compound’s uniqueness arises from its methylenedioxyphenyl group and dimethyl-substituted enone structure. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparisons
Compound Name (CAS) Key Structural Features Unique Properties/Applications References
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one (2419-68-3) 3,4-Methylenedioxyphenyl; 4,4-dimethyl-penten-3-one High solubility in organic solvents; potential intermediate in specialty chemicals
4-(3,4-Methylenedioxyphenyl)-2-butanone Shorter carbon chain (butanone); methylenedioxyphenyl group Used in food flavoring due to aromatic profile
1-(3,4-Dimethoxyphenyl)ethan-1-one Methoxy groups (non-fused) instead of methylenedioxy; ethyl chain Altered electronic properties; potentially different bioactivity
1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (1577-03-3) Chlorophenyl substituent; dimethyl-pentenone Pesticide intermediate ; electron-withdrawing Cl affects reactivity
1-Phenyl-1-penten-3-one Simple phenyl group; lacks methylenedioxy and dimethyl groups Higher electrophilicity; used in organic synthesis
Key Comparative Insights :

Chlorophenyl analogs (e.g., 1577-03-3) exhibit electron-withdrawing effects, making them more reactive in electrophilic substitutions but less suited for flavoring applications .

Chain Length and Steric Effects: The dimethyl groups at the 4-position introduce steric hindrance, which may slow nucleophilic attacks on the enone moiety compared to simpler analogs like 1-phenyl-1-penten-3-one . Shorter-chain derivatives (e.g., 4-(3,4-methylenedioxyphenyl)-2-butanone) lack this steric bulk, favoring volatility and flavoring utility .

Biological and Industrial Relevance :

  • Compounds with methylenedioxy motifs (e.g., safrole, myristicin) are often associated with psychoactive or flavoring properties, suggesting the target compound could share similar bioactivity pathways .
  • Chlorophenyl derivatives (e.g., 1577-03-3) are prioritized in agrochemicals due to their stability and pesticidal efficacy, whereas the target compound’s applications remain exploratory .

Table 2: Physical Property Comparison
Property Target Compound (2419-68-3) 4-(3,4-Methylenedioxyphenyl)-2-butanone 1-(4-Chlorophenyl)-4,4-dimethylpent-1-en-3-one (1577-03-3)
Molecular Weight 232.27 g/mol ~178 g/mol (estimated) 222.71 g/mol
Melting Point 91–93°C Not reported Not reported
Solubility Dichloromethane, methanol Likely similar Similar organic solvents
Key Applications Research chemical Food flavoring Pesticide intermediate

Biological Activity

1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, also known as (E)-1-(1,3-benzodioxol-5-yl)-4,4-dimethylpent-1-en-3-one, is an organic compound with potential pharmacological properties. Its structure features a methylenedioxyphenyl moiety linked to a pentenone framework, which is significant in medicinal chemistry due to its diverse biological activities.

  • Molecular Formula : C14H16O3
  • Molecular Weight : 232.27 g/mol
  • CAS Number : 144850-45-3
  • Melting Point : 93-94 °C
  • Boiling Point : Predicted at approximately 358.8 °C

The biological activity of this compound is primarily associated with its interaction with various biochemical pathways:

  • Anticancer Activity : Similar compounds have demonstrated the ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines. The mechanism involves the modulation of microtubule dynamics, leading to the suppression of tubulin polymerization or stabilization of microtubule structures .
  • Anti-inflammatory Properties : Research indicates that derivatives of this compound may inhibit inflammatory pathways, contributing to their potential use in treating inflammatory diseases.
  • Pharmacophore Development : The compound serves as a scaffold in drug design, particularly for developing new anticancer and anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis and cell cycle arrest in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntifungalExhibits antifungal activity against specific strains

Case Study 1: Anticancer Activity

In vitro studies have shown that (E)-1-(3,4-methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one exhibits significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that this compound induced apoptosis in breast cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential.

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory properties of the compound revealed that it effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential role in managing chronic inflammatory conditions .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one, and how can reaction conditions be optimized?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example, reacting 3,4-methylenedioxybenzaldehyde with 4,4-dimethylpentan-3-one under basic conditions (e.g., NaOH or KOH in ethanol) typically yields the desired enone. Reaction optimization may involve adjusting stoichiometry, temperature (e.g., reflux at 80–100°C), and catalyst choice. Solvent selection (e.g., ethanol, methanol) is critical for solubility and product purity . Post-synthesis purification via column chromatography or recrystallization (using dichloromethane or ethyl acetate) is advised based on solubility data .

Q. What analytical techniques are essential for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR can confirm the enone structure (e.g., α,β-unsaturated ketone protons at δ 6.5–7.5 ppm and carbonyl carbon at ~200 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C14_{14}H16_{16}O3_3, exact mass 232.1099). Fragmentation patterns (e.g., loss of methylenedioxy group) align with structurally related compounds .
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software for refinement) resolves bond lengths and stereochemistry .
  • Melting Point Analysis : A sharp melting point (91–93°C) indicates purity .

Q. How should solubility and stability be managed during experimental workflows?

The compound is soluble in dichloromethane, ethyl acetate, and methanol but should be stored at -20°C to prevent degradation. Stability tests (e.g., TLC or HPLC monitoring under varying pH/temperature) are recommended for long-term studies. Avoid prolonged exposure to light or moisture due to the methylenedioxy group’s sensitivity .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

Crystallization difficulties may stem from the compound’s non-planar structure (due to 4,4-dimethyl substitution) or solvent interactions. Strategies include:

  • Screening solvent mixtures (e.g., methanol/dichloromethane) to balance solubility and nucleation.
  • Using vapor diffusion or slow evaporation techniques.
  • Employing SHELXL for refining twinned or low-resolution crystallographic data, especially if the crystal lattice exhibits disorder .

Q. How can computational methods (e.g., DFT) resolve discrepancies between spectroscopic and crystallographic data?

Density Functional Theory (DFT) calculations can model the compound’s electronic structure and predict NMR chemical shifts or vibrational frequencies. For instance:

  • Compare computed vs. experimental IR spectra to validate ketone and alkene functional groups.
  • Analyze HOMO-LUMO gaps to explain reactivity patterns (e.g., nucleophilic attack at the carbonyl).
  • Use X-ray constrained wavefunction refinement to reconcile minor deviations in bond angles observed in crystallography .

Q. What pharmacological screening approaches are appropriate given its structural similarity to psychoactive compounds?

While the compound shares a methylenedioxyphenyl motif with controlled substances (e.g., MDPV analogs), pharmacological studies should focus on:

  • Receptor binding assays : Screen for affinity at serotonin/dopamine transporters using radioligand competition.
  • Metabolic stability : Assess cytochrome P450 interactions via liver microsome assays.
  • Toxicity profiling : Use in vitro models (e.g., HEK293 cells) to evaluate cytotoxicity. Regulatory compliance (e.g., DEA licensing) is mandatory if psychoactivity is suspected .

Q. How can contradictory spectral data (e.g., NMR splitting vs. crystallographic symmetry) be resolved?

Contradictions may arise from dynamic effects (e.g., conformational exchange in solution) or crystal packing forces. Solutions include:

  • Variable-temperature NMR to detect rotational barriers (e.g., around the enone bond).
  • Solid-state NMR to compare solution vs. crystal environments.
  • Re-refinement of crystallographic data using SHELXD to check for overlooked symmetry elements .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Melting Point91–93°C
Boiling Point (Predicted)358.8 ± 11.0°C
SolubilityDichloromethane, Ethyl Acetate
StabilityStable at -20°C for ≥5 years

Q. Table 2. Recommended Analytical Parameters

TechniqueConditions/ParametersReference
X-ray CrystallographyMo Kα radiation, SHELXL refinement
HRMSESI+, m/z 232.1099 (calculated)
1H^1H NMRCDCl3_3, δ 6.7–7.2 (aromatic)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one
Reactant of Route 2
Reactant of Route 2
1-(3,4-Methylenedioxyphenyl)-4,4-dimethyl-pent-1-en-3-one

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